molecular formula C7H14BNO2Si B13410263 1-(Trimethylsilyl)-1H-pyrrol-3-ylboronic acid

1-(Trimethylsilyl)-1H-pyrrol-3-ylboronic acid

Cat. No.: B13410263
M. Wt: 183.09 g/mol
InChI Key: HOVRSPIHWATYGK-UHFFFAOYSA-N
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Description

1-(Trimethylsilyl)-1H-pyrrol-3-ylboronic acid is a protected pyrrole boronic acid reagent primarily used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds . The silyl group at the nitrogen atom protects the pyrrole ring from unwanted side reactions and can alter the electronic properties of the molecule, which can be advantageous in the transmetalation step with palladium catalysts . Boronic acids of this class are valued for their mild reaction conditions, functional group tolerance, and the relatively benign nature of the organoboron by-products . This makes them a "gold standard" in the construction of biaryl and heteroaryl structures, which are core motifs in medicinal chemistry, materials science, and the development of pharmaceuticals . As a key building block, it enables researchers to synthesize complex organic molecules for advanced research and development. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C7H14BNO2Si

Molecular Weight

183.09 g/mol

IUPAC Name

(1-trimethylsilylpyrrol-3-yl)boronic acid

InChI

InChI=1S/C7H14BNO2Si/c1-12(2,3)9-5-4-7(6-9)8(10)11/h4-6,10-11H,1-3H3

InChI Key

HOVRSPIHWATYGK-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN(C=C1)[Si](C)(C)C)(O)O

Origin of Product

United States

Preparation Methods

Lithiation and Borylation Sequence

Step Reagents and Conditions Outcome Reference
1 Protection of pyrrole nitrogen with trimethylsilyl chloride (TMSCl) and base Formation of 1-(Trimethylsilyl)pyrrole
2 Directed lithiation at 3-position using n-BuLi at -70 °C Formation of 3-lithio-1-(trimethylsilyl)pyrrole intermediate
3 Trapping with triisopropyl borate at -80 °C Formation of boronate ester intermediate
4 Hydrolysis with aqueous acid or pinacol transesterification Conversion to 1-(Trimethylsilyl)-1H-pyrrol-3-ylboronic acid or its pinacol ester

This method yields the target boronic acid with moderate to good yields (typically 40-70%), depending on reaction scale and purification.

Alternative Transition Metal Catalyzed Borylation

Recent advances include iridium-catalyzed direct C-H borylation of heterocycles, which can be adapted for pyrrole derivatives:

  • Using bis(pinacolato)diboron (B2pin2) as the boron source.
  • Iridium catalysts such as [Ir(cod)(OMe)]2 with bipyridine ligands.
  • Heating in hexane or other nonpolar solvents at 80 °C for 16 hours.

This method offers regioselective borylation adjacent to nitrogen atoms in heterocycles and can produce boronic esters that are subsequently hydrolyzed to boronic acids.

Parameter Typical Conditions Notes
Catalyst [Ir(cod)(OMe)]2 with bipyridine ligand High regioselectivity
Boron Source Bis(pinacolato)diboron Stable boronate ester formed
Solvent Hexane or dry DMF Reaction medium
Temperature 80 °C Moderate heating
Time 16 hours Complete conversion

This method can be advantageous for late-stage functionalization and avoids the need for lithiation, but yields and substrate scope must be optimized for pyrrole systems.

Comparative Data Table of Preparation Methods

Method Key Reagents Temperature Yield (%) Advantages Limitations
Lithiation-Borylation n-BuLi, TMSCl, triisopropyl borate -70 to -80 °C 40-70 High regioselectivity, well-established Requires low temp, moisture sensitive
Iridium-Catalyzed C-H Borylation [Ir(cod)(OMe)]2, B2pin2 80 °C Variable (30-60) Avoids lithiation, milder conditions Catalyst cost, substrate scope limited
Cross-Coupling of Preformed Boronate Esters Pd-catalyzed coupling Ambient to reflux Depends on coupling partner Versatile for derivatization Requires pre-made boronate esters

Research Findings and Notes

  • The protection of the pyrrole nitrogen with trimethylsilyl is crucial to direct lithiation and prevent side reactions.
  • The lithiation step must be carefully controlled at low temperature to avoid over-lithiation or decomposition.
  • The boronate esters formed can be isolated or directly hydrolyzed to the boronic acid; pinacol esters are often more stable for handling and storage.
  • Iridium-catalyzed borylation represents a modern alternative but may require optimization for pyrrole substrates due to potential catalyst poisoning by nitrogen heteroatoms.
  • Purification typically involves chromatography under inert atmosphere to avoid boronic acid degradation.
  • The molecular weight of this compound is 183.09 g/mol, with two hydrogen bond donors and acceptors, which influences its solubility and handling.

Chemical Reactions Analysis

Types of Reactions

1-(Trimethylsilyl)-1H-pyrrol-3-ylboronic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The compound can be reduced to form the corresponding borane derivative.

    Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents such as fluoride ions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Fluoride sources such as tetrabutylammonium fluoride (TBAF) are used to remove the trimethylsilyl group.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Borane derivatives.

    Substitution: Pyrrole derivatives with various functional groups replacing the trimethylsilyl group.

Scientific Research Applications

1-(Trimethylsilyl)-1H-pyrrol-3-ylboronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

    Biology: The compound can be used in the development of boron-containing drugs and as a probe for studying biological systems.

    Industry: The compound is used in the production of advanced materials, such as boron-doped polymers and ceramics.

Mechanism of Action

The mechanism of action of 1-(Trimethylsilyl)-1H-pyrrol-3-ylboronic acid involves its ability to interact with various molecular targets through its boronic acid and trimethylsilyl groups. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and catalysis. The trimethylsilyl group can act as a protecting group, allowing selective reactions to occur at other sites on the molecule.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between 1-(Trimethylsilyl)-1H-pyrrol-3-ylboronic acid and analogous compounds:

Compound Name Silyl Group Boronic Acid Form Molecular Weight (g/mol) Key Applications/Reactivity
This compound Trimethylsilyl Free boronic acid ~207.1 (estimated) Suzuki coupling, heterocycle synthesis
1-(Triisopropylsilyl)-1H-pyrrol-3-ylboronic acid pinacol ester Triisopropylsilyl Pinacol ester 365.56 Cross-coupling under mild conditions
1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)-1H-pyrrol-3-ylboronic acid pinacol ester None (Boc group) Pinacol ester 363.23 Electronic modulation in drug intermediates
3-(Trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrole Triisopropylsilyl None (trifluoromethyl) 293.36 Electrophilic substitution reactions

Steric and Electronic Effects

  • Trimethylsilyl vs. Triisopropylsilyl : The TMS group is smaller, reducing steric hindrance compared to the bulkier triisopropylsilyl (TIPS) group. This difference impacts reaction kinetics; for example, TIPS derivatives may require longer reaction times in cross-coupling due to steric shielding .
  • Boronic Acid Form : Free boronic acids (e.g., this compound) are more reactive but less stable than pinacol esters. Pinacol esters (e.g., AS140614 in ) enhance stability and solubility in organic solvents, making them preferable for storage and stepwise syntheses .

Reactivity in Cross-Coupling Reactions

  • Triisopropylsilyl Pinacol Ester (AS140614) : Used in palladium-catalyzed trifluoromethylation with 47% yield, demonstrating compatibility with electrophilic partners .
  • Trimethylsilyl Analogue : While specific yield data are unavailable in the evidence, the smaller TMS group likely facilitates faster transmetallation in Suzuki reactions due to reduced steric bulk.

Stability and Handling

  • Trimethylsilyl Derivatives : Likely more prone to hydrolysis than TIPS-protected analogues due to the smaller silyl group’s lower steric protection.

Biological Activity

1-(Trimethylsilyl)-1H-pyrrol-3-ylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This compound features a trimethylsilyl group attached to a pyrrole ring, enhancing its solubility and stability compared to other similar compounds. Its boronic acid functionality allows it to participate in various biochemical interactions, making it a versatile candidate for drug development.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₇H₁₃BNO₂Si
  • Molecular Weight : 169.08 g/mol
  • Functional Groups : Boronic acid, trimethylsilyl group, pyrrole ring

Biological Activity Overview

Research indicates that boronic acids, including this compound, exhibit various biological activities such as:

  • Enzyme Inhibition : The compound can act as an inhibitor of certain enzymes, particularly those involved in proteasome activity. This inhibition is relevant for cancer therapy, as it can lead to the accumulation of pro-apoptotic factors within cells.
  • Anti-inflammatory Properties : Some studies suggest that this compound may possess anti-inflammatory effects, potentially useful in treating chronic inflammatory conditions.
  • Anti-diabetic Effects : The ability of boronic acids to interact with biological targets may also extend to metabolic pathways associated with diabetes management.

The unique structure of this compound allows it to form reversible covalent bonds with hydroxyl groups in biological molecules. This property makes it an attractive candidate for studying enzyme interactions and mechanisms. The compound selectively inhibits enzymes involved in metabolic pathways, which could be beneficial for drug development.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound and its derivatives:

  • Proteasome Inhibition : A study demonstrated that boronic acids could inhibit the proteasome, leading to increased apoptosis in cancer cells. The mechanism involves the interaction of the boronic acid moiety with the active site of proteasomal enzymes .
  • Anti-inflammatory Activity : Research indicated that compounds with boronic acid functionality can modulate inflammatory pathways, suggesting potential applications in treating diseases characterized by excessive inflammation .
  • Diabetes Research : Investigations into the effects of boronic acids on glucose metabolism showed promising results, indicating that these compounds could enhance insulin signaling pathways .

Comparative Analysis

The following table summarizes the biological activity profiles of this compound compared to other related compounds:

Compound NameEnzyme InhibitionAnti-inflammatoryAnti-diabetic
This compoundYesYesYes
1-Pyrrol-3-boronic AcidModerateNoNo
2-Pyridylboronic AcidHighModerateYes
5-Furylboronic AcidLowYesNo

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 1-(Trimethylsilyl)-1H-pyrrol-3-ylboronic acid to achieve high yield and purity?

  • Methodological Answer : Synthesis optimization requires careful control of reaction parameters. For example, purification via column chromatography (ethyl acetate/hexane, 1:4 ratio) followed by recrystallization in 2-propanol or methanol is critical to remove unreacted intermediates and byproducts . Solvent selection (e.g., dichloromethane for low-temperature reactions) and stoichiometric ratios (e.g., diazomethane in ether) should be adjusted to minimize side reactions. Monitoring reaction progress via TLC or HPLC ensures timely termination to prevent decomposition.

Q. Which analytical techniques are recommended for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm the presence of the trimethylsilyl group (δ ~0.1–0.3 ppm for Si–CH3_3) and boronic acid moiety (δ ~8–10 ppm for B–OH).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., M.Wt ≈ 237.15 g/mol) and isotopic patterns.
  • X-ray Crystallography : For unambiguous structural confirmation, single-crystal analysis resolves bond angles and substituent orientations, as demonstrated in analogous pyrrole derivatives .

Q. How should researchers handle storage and stability concerns for this compound?

  • Methodological Answer : Store at –20°C in anhydrous conditions to prevent hydrolysis of the boronic acid group. Use inert solvents (e.g., THF or DMF) for stock solutions, and avoid prolonged exposure to moisture or oxygen. Purity (>98%) should be verified via HPLC before use in sensitive reactions like Suzuki-Miyaura couplings .

Advanced Research Questions

Q. How does the trimethylsilyl (TMS) group influence the reactivity of the boronic acid moiety in cross-coupling reactions?

  • Methodological Answer : The TMS group acts as a steric shield, reducing undesired protodeboronation while maintaining electron density at the boron center. Comparative studies with non-silylated analogs (e.g., phenylboronic acids) reveal enhanced stability in basic conditions. To isolate steric vs. electronic effects, researchers can synthesize derivatives with varying silyl groups (e.g., triisopropylsilyl) and monitor reaction kinetics via 11^{11}B NMR .

Q. What strategies resolve contradictions in reported reactivity data under varying catalytic conditions?

  • Methodological Answer : Systematic variation of catalysts (e.g., Pd(PPh3_3)4_4 vs. Pd(OAc)2_2), ligands, and solvents (polar vs. non-polar) can clarify discrepancies. For example, conflicting yields in Suzuki couplings may arise from ligand lability or solvent coordination. Use controlled experiments with in situ reaction monitoring (e.g., FTIR) to identify intermediates. Cross-reference findings with hierarchical evidence (e.g., peer-reviewed journals over vendor data) to ensure reproducibility .

Q. How can researchers design experiments to study substituent effects on the pyrrole ring’s electronic properties?

  • Methodological Answer :

  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electron density distribution and HOMO/LUMO energies.
  • Electrochemical Analysis : Cyclic voltammetry quantifies oxidation potentials, correlating with electron-withdrawing/donating effects of substituents.
  • Synthetic Probes : Introduce electron-deficient (e.g., nitro) or electron-rich (e.g., methoxy) groups at the pyrrole’s 2- or 5-positions and compare reaction rates in model transformations .

Q. What advanced techniques validate the compound’s role in multi-step synthetic pathways?

  • Methodological Answer : Use isotopic labeling (e.g., 13^{13}C-TMS) to track incorporation into target molecules via MS/MS fragmentation. For catalytic applications, conduct kinetic isotope effect (KIE) studies to differentiate rate-determining steps. Pair with X-ray absorption spectroscopy (XAS) to probe boron coordination states during reactions .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility data for this compound?

  • Methodological Answer : Solubility variations (e.g., in DMSO vs. THF) may stem from differences in purity or hydration states. Conduct parallel solubility tests using standardized protocols (e.g., shake-flask method) under controlled humidity. Cross-check with thermogravimetric analysis (TGA) to detect hydrate formation. Report results with detailed experimental conditions (e.g., temperature, solvent grade) to enable replication .

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